1-Bromo-2-methyldecane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGVIMLEZTZTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337945 | |
| Record name | 1-Bromo-2-methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127839-47-8 | |
| Record name | 1-Bromo-2-methyldecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127839-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Bromo 2 Methyldecane
Stereoselective Synthesis of 1-Bromo-2-methyldecane and its Enantiomers
Achieving stereocontrol is paramount when the biological or material properties of a single enantiomer are desired. For this compound, this involves creating a specific three-dimensional arrangement at the chiral center on the second carbon.
Chiral Pool Approaches to Branched Decane (B31447) Scaffolds
The chiral pool is a collection of abundant, naturally occurring enantiopure compounds that serve as economical starting materials for complex syntheses. researchgate.netwikipedia.org This approach leverages the inherent chirality of natural products like amino acids, sugars, and terpenes to build specific stereocenters into the target molecule. researchgate.netwikipedia.org
For the synthesis of a branched decane scaffold, a precursor to this compound, a starting material from the chiral pool can be elaborated. For instance, D-phenylalanine has been successfully used as a starting material to synthesize chiral methyl-branched long-chain alkanes. harvard.edu A similar strategy could be envisioned where a chiral building block is modified through a series of reactions, such as alkylations and reductions, to construct the 2-methyldecane (B42159) carbon skeleton. The synthesis of chiral methyl-branched pheromones often employs such trustworthy chiral sources to achieve high stereochemical purity. rsc.org Carbohydrates also represent a versatile source in the chiral pool, from which complex carbocyclic structures can be derived through regio- and stereoselective transformations. elsevierpure.com
A representative, though generalized, pathway starting from a chiral precursor is outlined below:
| Step | Reaction Type | Reactants | Product | Purpose |
| 1 | Alkylation | Chiral Precursor (e.g., from D-phenylalanine), Alkyl Halide | Elongated Chiral Intermediate | Extend carbon chain |
| 2 | Functional Group Interconversion | Elongated Chiral Intermediate | Chiral 2-methyldecanol | Install hydroxyl group for bromination |
| 3 | Bromination | Chiral 2-methyldecanol, Brominating Agent (e.g., PBr₃) | (R)- or (S)-1-Bromo-2-methyldecane | Introduce bromine with stereocontrol |
This method's primary advantage is that the chirality is installed early and preserved throughout the synthesis, avoiding the need for chiral separations or asymmetric catalysis in later steps. wikipedia.org
Asymmetric Catalysis in Bromination Reactions
Asymmetric catalysis offers a powerful alternative to the chiral pool, creating chirality from achiral or prochiral substrates through the use of a chiral catalyst. univpancasila.ac.id In the context of this compound, this would ideally involve the direct, enantioselective bromination of 2-methyldecane or a related precursor.
Catalytic, asymmetric C-H activation is a frontier in organic chemistry. acs.org Systems using metals like rhodium, manganese, and copper with chiral ligands have shown promise in functionalizing alkanes. rsc.orgsustech.edu.cn For example, dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate), or Rh₂(S-DOSP)₄, has been effective in catalyzing asymmetric C-H insertion reactions into alkanes. acs.org While direct asymmetric C-H bromination of alkanes remains a significant challenge, related transformations provide a proof of principle. rsc.orgnih.gov
Possible catalytic strategies include:
Directed C-H Bromination: A directing group temporarily installed on the 2-methyldecane substrate could position a chiral catalyst to effect bromination at the desired C1 position. Copper(II)/phenanthroline complexes, for instance, have been used for the selective bromination of C(sp³)-H bonds in aliphatic amides. researchgate.net
Halofunctionalization of an Alkene: A more established approach involves the asymmetric halofunctionalization of an alkene precursor, such as 2-methyl-1-decene (B80586). Catalysis can be achieved through various modes, including Lewis base catalysis where a chiral catalyst (e.g., derived from Cinchona alkaloids) activates the bromine source. nih.gov
The table below summarizes catalyst systems explored for related asymmetric halogenations. nih.govbeilstein-journals.org
| Catalyst Type | Metal/Core | Ligand/Motif | Halogen Source | Substrate Type | Key Feature |
| Lewis Base | Sulfur | Cinchona-derived thiocarbamate | NBS | Alkenyl acids | Hydrogen-bonding interaction for stereoinduction nih.gov |
| Lewis Acid | Copper | Chiral biimidazoline | NCS | β-Keto esters | Asymmetric α-chlorination beilstein-journals.org |
| Hydrogen Bonding | Dimeric Cinchona Alkaloid | (DHQD)₂PHAL | DCDPH | Alkenyl acids | Catalyst acts as H-bond acceptor nih.gov |
While a direct catalytic asymmetric bromination of 2-methyldecane at C1 is not yet established, these examples highlight the principles that would guide the development of such a method.
Diastereoselective Routes to Substituted Bromoalkanes
Diastereoselective synthesis involves converting a single enantiomer of a starting material into a product with a new stereocenter, where one diastereomer is formed in preference to the other. To synthesize an enantiomer of this compound, one could start with the corresponding chiral alcohol, (R)- or (S)-2-methyldecan-1-ol.
The conversion of alcohols to alkyl bromides is a classic transformation that can proceed with high stereochemical fidelity. libretexts.org Reactions that follow an Sₙ2 mechanism are ideal for this purpose, as they result in a predictable inversion of configuration at the stereocenter.
Common Reagents for Alcohol Bromination:
Phosphorus tribromide (PBr₃)
Carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) (Appel Reaction) organic-chemistry.org
N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃)
For example, the reaction of (R)-2-methyldecan-1-ol with PBr₃ would proceed via an intermediate phosphite (B83602) ester. The subsequent displacement by the bromide ion occurs with inversion of configuration, yielding (S)-1-bromo-2-methyldecane. The stereospecificity of such reactions is a cornerstone of stereoselective synthesis. hhu.deacs.org Recent advances have also described highly diastereoselective methods for creating α-bromo β-lactams, demonstrating the high level of control achievable in modern bromination reactions. chemrxiv.org
Novel Reaction Pathways for this compound Formation
Beyond traditional stereoselective methods, chemists are exploring novel pathways that offer new efficiencies or access to complex molecules from simpler starting materials.
Functionalization of Decane Derivatives via Radical or Ionic Mechanisms
Directly converting a C-H bond on a simple alkane into a C-Br bond is an attractive strategy that avoids pre-functionalized starting materials.
Radical Mechanisms: Radical pathways are increasingly used for the site-selective functionalization of C(sp³)-H bonds. nih.gov The process generally involves three steps: hydrogen atom abstraction (HAT) to form an alkyl radical, followed by halogen atom transfer.
Photoredox Catalysis: Visible-light photoredox catalysis can generate alkyl radicals from unactivated bromoalkanes for C-C bond formation, and similar principles can be applied to C-H functionalization. researchgate.net Dimeric gold(I) complexes have been shown to be effective photocatalysts for generating nucleophilic alkyl radicals under mild conditions. researchgate.net
Radical Relay/HAT Catalysis: Systems using N-hydroxyphthalimide (NHPI) can generate a phthalimide-N-oxyl (PINO) radical, which acts as a hydrogen abstractor to initiate the functionalization of alkanes. nih.gov The challenge lies in controlling the regioselectivity. For 2-methyldecane, abstraction could occur at primary, secondary, or tertiary positions. However, some catalytic systems show a preference for primary C-H bonds. rsc.org For instance, the combination of elemental halogen and sodium alkoxides can generate alkyl hypohalites that thermally decompose to effect halogenation, showing a strong preference for electron-rich and sterically accessible C-H bonds. researchgate.net
Ionic Mechanisms: Ionic mechanisms for alkane functionalization often involve highly reactive carbocation intermediates. curlyarrows.com
Carbocation-Mediated Halogenation: While direct halogenation of alkanes with electrophilic reagents is possible, it is often difficult to control and prone to rearrangement. masterorganicchemistry.commasterorganicchemistry.com
Anti-Markovnikov Hydrobromination: A more controlled ionic-type pathway involves the hydrobromination of an alkene. To obtain the 1-bromo product from 2-methyl-1-decene, an anti-Markovnikov addition is required. While traditionally achieved via a radical mechanism (e.g., with HBr and peroxides), certain catalytic systems can promote this outcome. For example, the use of TMSBr with catalytic amounts of Cu(I) species can lead to the anti-Markovnikov hydrobromination product. organic-chemistry.org
Ring-Opening and Rearrangement Strategies Towards Branched Bromoalkanes
Ring-Opening Strategies: Epoxides are versatile three-membered ring intermediates that can be opened by a wide range of nucleophiles. nih.govrsc.org A synthetic route to this compound could proceed through an epoxide intermediate.
Epoxidation: 2-methyl-1-decene can be epoxidized to form 2-methyl-1,2-epoxydecane.
Nucleophilic Ring-Opening: The epoxide can then be opened by a bromide nucleophile, such as HBr or MgBr₂. This reaction is typically highly regioselective, with the nucleophile attacking the less substituted carbon (C1), leading to the formation of 1-bromo-2-methyldecan-2-ol.
Deoxygenation: The final step would involve the removal of the hydroxyl group at C2.
This strategy provides excellent control over the position of the bromine atom. nih.gov
Rearrangement Strategies: Rearrangement reactions, such as the Wagner-Meerwein shift, involve the migration of an alkyl or hydride group, typically through a carbocation intermediate. curlyarrows.commasterorganicchemistry.com A synthetic plan could be devised where a different branched bromoalkane is synthesized and then encouraged to rearrange to the more stable this compound structure. However, such reactions are often plagued by a lack of selectivity, yielding mixtures of products, which makes them less desirable for targeted synthesis unless the rearrangement is highly favored thermodynamically and kinetically. masterorganicchemistry.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of alkyl halides, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce or eliminate hazardous substances in the design, manufacture, and application of chemical products. mun.cabridgew.edu The adoption of green chemistry provides a framework for developing more sustainable and efficient synthetic routes that minimize environmental impact and enhance safety. mun.ca Key principles relevant to the synthesis of this compound include the prevention of waste, maximization of atom economy, use of catalysis, and the reduction of auxiliary substances like solvents. bridgew.eduacs.org By applying these tenets, chemists can devise processes that are not only environmentally benign but also often more cost-effective and efficient.
Solvent-Free and Catalytic Methods for Enhanced Efficiency
Traditional methods for synthesizing alkyl halides, such as the free-radical substitution of alkanes, often require harsh conditions like ultraviolet (UV) light and can result in a mixture of products, thereby lowering the yield of the desired compound. savemyexams.com In the case of 2-methyldecane, free-radical bromination could lead to substitution at various positions on the alkyl chain, necessitating extensive purification steps.
Modern synthetic strategies focus on improving efficiency and selectivity through catalysis and the reduction of solvent use. While specific solvent-free methods for the direct bromination of 2-methyldecane to this compound are not extensively documented, the principle is applied in related transformations. For instance, solvent-free hydrogenation of 2-methyl-1-decene to produce the precursor alkane, 2-methyldecane, can be achieved with high yield, demonstrating the viability of eliminating solvents to reduce waste.
Catalytic methods offer significant advantages over stoichiometric reagents by increasing reaction rates and selectivity, often under milder conditions. acs.org For the synthesis of alkyl halides, phase-transfer catalysis (PTC) represents a greener approach. PTC can facilitate reactions between reactants in different phases (e.g., an aqueous solution and an organic solvent), eliminating the need for harsh, single-solvent systems and sometimes enabling the use of water as a benign solvent. mun.caresearchgate.net Furthermore, advanced catalytic systems, such as those using palladium-N-heterocyclic carbene complexes, have been developed for coupling reactions involving alkyl bromides, indicating a trend towards more sophisticated and efficient catalytic transformations in organobromine chemistry. thieme-connect.de The use of enzymes as biocatalysts is another cornerstone of green chemistry, offering high specificity that can reduce the need for protecting groups and lead to cleaner reaction profiles. acs.orgresearchgate.net
Table 1: Comparison of Synthetic Parameters for Alkyl Halide Production
This table contrasts traditional free-radical halogenation with modern catalytic approaches that align with green chemistry principles.
| Parameter | Traditional Method (Free-Radical Substitution) | Greener Catalytic Method (e.g., Phase-Transfer Catalysis) |
| Starting Material | 2-Methyldecane | 2-Methyldecanol or 2-Methyl-1-decene |
| Reagent | Bromine (Br₂) with UV Light | HBr with Phase-Transfer Catalyst or NaBr/H₂O₂ researchgate.net |
| Solvent | Often non-polar organic solvents or neat | Biphasic systems (e.g., water/organic) or alternative solvents |
| Selectivity | Low (produces a mixture of isomers) | High (targets specific functional groups) |
| Byproducts | HBr, poly-brominated alkanes | Water, reusable catalyst |
| Energy Input | High (requires UV irradiation) | Lower (often proceeds at moderate temperatures) |
Atom Economy and Waste Minimization in Bromination Processes
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com Reactions with high atom economy are inherently less wasteful, as fewer atoms are converted into unwanted byproducts. acs.orgsavemyexams.com
The synthesis of this compound can proceed via several routes, each with a different theoretical atom economy.
Substitution of 2-Methyldecanol: Reacting 2-methyldecanol with hydrobromic acid (HBr) produces this compound and water. C₁₁H₂₄O + HBr → C₁₁H₂₃Br + H₂O
Free-Radical Substitution of 2-Methyldecane: The reaction of 2-methyldecane with bromine (Br₂) yields this compound and hydrogen bromide (HBr) as a byproduct. savemyexams.com C₁₁H₂₄ + Br₂ → C₁₁H₂₃Br + HBr
Addition to 2-Methyl-1-decene: The hydrobromination of 2-methyl-1-decene involves the addition of HBr across the double bond. In an anti-Markovnikov addition, this would yield this compound. Addition reactions are highly atom-economical. savemyexams.combuecher.de C₁₁H₂₂ + HBr → C₁₁H₂₃Br
Table 2: Atom Economy of Different Synthetic Routes to this compound
This interactive table calculates the theoretical atom economy for the synthetic pathways described above.
| Reaction | Reactants | Desired Product | Byproduct(s) | Molar Mass of Reactants ( g/mol ) | Molar Mass of Product ( g/mol ) | Atom Economy (%) |
| From Alcohol | 2-Methyldecanol (172.34) + HBr (80.91) | This compound (235.20) | H₂O (18.02) | 253.25 | 235.20 | 92.87% |
| From Alkane | 2-Methyldecane (156.32) + Br₂ (159.81) | This compound (235.20) | HBr (80.91) | 316.13 | 235.20 | 74.40% |
| From Alkene | 2-Methyl-1-decene (154.30) + HBr (80.91) | This compound (235.20) | None | 235.21 | 235.20 | ~100% |
As the table demonstrates, the addition reaction to an alkene is the most atom-economical route, approaching 100% efficiency. savemyexams.com
Beyond atom economy, waste minimization in industrial bromination focuses on the entire lifecycle of the chemicals used. A key strategy is the recovery and recycling of bromine from waste streams, such as the spent alkali or acidic bromide solutions generated in pharmaceutical and pesticide manufacturing. chimia.chcpcb.nic.in Advanced processes allow for the extraction and purification of bromine from industrial effluents, which can then be reused. dedietrich.com This circular economy approach not only reduces the demand for fresh bromine extraction but also minimizes the environmental impact and safety risks associated with transporting and storing large volumes of this reactive element. chimia.chbsef.com
Reaction Mechanisms and Mechanistic Insights of 1 Bromo 2 Methyldecane
Carbon-Bromine Bond Reactivity Studies in 1-Bromo-2-methyldecane
The carbon-bromine (C-Br) bond in this compound is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This inherent polarity is the foundation for its participation in various ionic and radical reactions.
Nucleophilic Substitution Pathways (SN1, SN2, SN2') and Stereochemical Outcomes
Nucleophilic substitution reactions involve the replacement of the bromide ion by a nucleophile. The two primary mechanisms for this transformation are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.
The SN1 reaction involves a two-step mechanism, with the rate-determining first step being the spontaneous dissociation of the leaving group to form a carbocation intermediate. spcmc.ac.in This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. chemist.sg For this compound, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway extremely slow and generally not observed under typical conditions. libretexts.org
The SN2' reaction is an alternative pathway for allylic or vinylic halides and is not applicable to saturated alkyl halides like this compound.
| Factor | Effect on SN2 Pathway | Effect on SN1 Pathway | Predominant Pathway |
|---|---|---|---|
| Substrate Structure (Primary Halide) | Generally favored | Disfavored (unstable primary carbocation) | SN2 (but retarded) |
| Steric Hindrance (β-Methyl Group) | Slows reaction rate significantly | No direct effect on rate-determining step, but carbocation is unstable | |
| Nucleophile Strength | Favored by strong nucleophiles | Rate is independent of nucleophile strength | Depends on conditions, but SN2 favored with strong nucleophiles |
| Solvent | Favored by polar aprotic solvents (e.g., DMSO, acetone) | Favored by polar protic solvents (e.g., water, ethanol) | Solvent choice can influence the competition with E2 elimination |
Elimination Reactions (E1, E2, E1cb) and Regioselectivity
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene.
The E2 reaction (elimination bimolecular) is a concerted, single-step process requiring a strong base. libretexts.org The base removes a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), while the leaving group departs simultaneously. For this to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. numberanalytics.com This is the most common elimination pathway for primary alkyl halides, especially with strong, sterically hindered bases. libretexts.orgaltervista.org In this compound, there are two different types of β-hydrogens: those on the C3 methylene (B1212753) group and the single hydrogen on the C2 methine group.
Regioselectivity: The removal of a proton can lead to two possible alkene products: 2-methyldec-1-ene (Hofmann product) or dec-2-ene (Zaitsev product, after rearrangement, though direct formation gives 2-methyldec-1-ene). According to Zaitsev's rule , the more substituted (and thus more stable) alkene is typically the major product, which would be favored with small, strong bases. chemistrysteps.comlibretexts.org However, the use of a bulky base (e.g., potassium tert-butoxide) will favor the formation of the less sterically hindered alkene, 2-methyldec-1-ene, following the Hofmann rule . chemistrysteps.com
The E1 reaction (elimination unimolecular) proceeds through a carbocation intermediate, similar to the SN1 pathway. chemistrysteps.com Due to the instability of the primary carbocation that would be formed from this compound, the E1 mechanism is highly unlikely. libretexts.org
The E1cb reaction (Elimination Unimolecular Conjugate Base) involves the formation of a carbanion in a first step, followed by the departure of the leaving group. This mechanism is favored with a poor leaving group and an acidic β-hydrogen, conditions which are not typical for this compound.
| Base | Favored Product | Governing Rule | Rationale |
|---|---|---|---|
| Small, strong base (e.g., NaOCH2CH3) | 2-Methyldec-2-ene (Zaitsev product) | Zaitsev's Rule | Forms the more thermodynamically stable, more substituted alkene. |
| Bulky, strong base (e.g., KOC(CH3)3) | 2-Methyldec-1-ene (Hofmann product) | Hofmann's Rule | The bulky base preferentially attacks the less sterically hindered β-hydrogen on the terminal methyl group. chemistrysteps.com |
Radical-Mediated Processes and Organometallic Transformations
The C-Br bond can undergo homolytic cleavage to form radical intermediates, particularly under photochemical or high-temperature conditions, or when initiated by a radical initiator. ontosight.ai
Radical Addition: Studies on the isomeric 2-bromo-2-methyldecane (B14247285) have shown its participation in tin-hydride-mediated radical addition reactions, indicating that such bromoalkanes are viable substrates for radical transformations. semanticscholar.org
Organometallic Reagents: this compound can be used to form organometallic reagents. For instance, reaction with magnesium metal yields a Grignard reagent (2-methyldecylmagnesium bromide). msu.edu These reagents are potent nucleophiles and bases. The formation of such reagents can be initiated by radical processes on the metal surface. uni-muenchen.de These organometallic compounds can then participate in various coupling reactions, such as those catalyzed by copper or palladium, to form new carbon-carbon bonds. kyoto-u.ac.jplibretexts.org For example, organomanganese(II) complexes, often used with copper(I) catalysts, have been shown to facilitate cross-coupling reactions with alkyl halides like 2-methyldecane (B42159). uu.nl
Stereoelectronic Effects on this compound Reactivity
Stereoelectronic effects are the interplay between the spatial arrangement of orbitals and the electronic properties of the molecule, which can significantly influence reactivity. researchgate.net
Influence of the Methyl Branch on Reaction Kinetics and Selectivity
The primary structural feature dictating the reactivity of this compound is the methyl group at the C2 position (a β-substituent).
Reaction Kinetics: This methyl group imposes significant steric hindrance, particularly for the SN2 mechanism, which requires a direct backside attack on the C1 carbon. msu.edumsu.edu This steric clash between the incoming nucleophile and the β-methyl group raises the energy of the transition state, leading to a dramatically slower reaction rate compared to an unbranched primary halide. spcmc.ac.in
Selectivity: The β-methyl group also influences the regioselectivity of elimination reactions. As mentioned, bulky bases will preferentially abstract a proton from the less hindered terminal methyl group (Hofmann elimination), while smaller bases may be able to access the more sterically crowded C2 proton to yield the Zaitsev product. chemistrysteps.com
Stereochemical Control in Bromine Excision and Introduction
This compound possesses a chiral center at C2. The stereochemistry at this center can influence the outcome of reactions, even though the reaction does not occur directly at the chiral center.
Bromine Excision (Elimination): In E2 reactions, the requirement for an anti-periplanar arrangement of the β-hydrogen and the bromine atom means that the conformation of the molecule at the moment of reaction is critical. chemistrysteps.comlibretexts.org The existing stereochemistry at C2 will influence the relative energies of the different staggered conformations. This can lead to a preference for the elimination of one of the C3 hydrogens over the other, potentially resulting in a diastereomeric mixture of alkenes where one diastereomer is favored. The reaction is stereoselective, with the formation of the more stable trans (E) alkene generally being favored over the cis (Z) isomer. chemistrysteps.com
Bromine Introduction: The synthesis of chiral this compound would typically start from a chiral precursor, such as (S)- or (R)-2-methyldecan-1-ol. Conversion of the alcohol to the bromide, for example using PBr3 or the Appel reaction, usually proceeds with inversion of configuration if the reaction occurs at a chiral center. However, since the reaction is at a primary, achiral center, the stereochemistry at C2 is preserved. Any process involving radical bromination of 2-methyldecane would likely lead to a mixture of products, including bromination at various positions, and would result in a racemic mixture if the chiral C2 center is formed during the reaction. ontosight.ai
In-depth Scientific Analysis of this compound Remains Elusive
Despite its identification in various natural sources, a thorough scientific investigation into the specific reaction mechanisms and computational profile of the chemical compound this compound is conspicuously absent from publicly available research. While the broader class of haloalkanes, to which this compound belongs, has been extensively studied, detailed theoretical and computational analyses specific to the structure and reactivity of this compound have not been published.
General principles of organic chemistry suggest that as a secondary bromoalkane, this compound would participate in nucleophilic substitution and elimination reactions. The presence of a bromine atom, a good leaving group, attached to a secondary carbon atom, which is also sterically hindered by a methyl group and a long alkyl chain, would influence the competition between S_N1, S_N2, E1, and E2 reaction pathways. However, without specific experimental data or computational modeling, any discussion of reaction kinetics, transition states, and product distributions remains purely speculative.
The user's request for a detailed article covering the quantum mechanical studies of transition states and energetics, as well as molecular dynamics simulations of reactive intermediates for this compound, could not be fulfilled. Searches of scientific databases and chemical literature yielded no studies that have undertaken such specific computational analysis for this particular molecule. The existing research on computational chemistry of haloalkanes focuses on simpler, often shorter-chain or less complexly substituted analogs to elucidate fundamental principles.
Consequently, the creation of data tables and the presentation of detailed research findings as requested are not possible. The scientific community has yet to direct its focus to the specific mechanistic and computational intricacies of this compound.
Strategic Applications of 1 Bromo 2 Methyldecane As a Synthetic Building Block
Role in Carbon-Carbon Bond Formation Reactions
1-Bromo-2-methyldecane is a key substrate for creating new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules. Its utility is demonstrated across several important classes of organic reactions.
Grignard Reagent Chemistry with this compound
Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used extensively in organic synthesis to form new carbon-carbon bonds. wikipedia.org The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran, yields the corresponding Grignard reagent, (2-methyldecyl)magnesium bromide. wikipedia.orgwisc.edu This organometallic compound is highly reactive due to the polarized carbon-magnesium bond, which imparts a carbanionic character to the 2-methyldecyl group. wikipedia.orgmnstate.edu
This Grignard reagent can then react with a variety of electrophiles. For instance, its reaction with aldehydes or ketones results in the formation of secondary or tertiary alcohols, respectively, extending the carbon chain and introducing new functional groups. mnstate.edu The reaction with carbon dioxide, followed by an acidic workup, produces a carboxylic acid, adding a carboxyl group to the 2-methyldecyl framework. wisc.edu
A notable application of Grignard reagents derived from similar bromoalkanes is in the synthesis of insect pheromones. For example, the Grignard reagent from 1-bromo-2-methylhexane (B35086) has been used in a coupling reaction to create a C-C bond, which is a key step in the synthesis of a dimethyl ketone pheromone. rsc.org
Table 1: Formation and Selected Reactions of (2-Methyldecyl)magnesium bromide
| Reaction | Reactant | Product |
| Formation | This compound + Mg | (2-Methyldecyl)magnesium bromide |
| With Aldehyde (R'CHO) | (2-Methyldecyl)magnesium bromide | Secondary Alcohol |
| With Ketone (R'R''CO) | (2-Methyldecyl)magnesium bromide | Tertiary Alcohol |
| With Carbon Dioxide (CO2) | (2-Methyldecyl)magnesium bromide | 2-Methyldecanoic acid |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have revolutionized modern organic synthesis. eie.grnih.gov this compound can serve as a substrate in several of these important reactions.
Suzuki Coupling: The Suzuki reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. harvard.edu While often used with aryl or vinyl halides, the Suzuki reaction can also be applied to alkyl halides like this compound. nih.gov In such a reaction, this compound would couple with a suitable organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. harvard.edu The versatility of the Suzuki reaction allows for the coupling of various organic fragments, making it a valuable method for synthesizing complex molecules. mdpi.com
Negishi Coupling: The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org An organozinc reagent can be prepared from this compound, which can then be coupled with another organic halide (such as an aryl, vinyl, or other alkyl halide) in the presence of a suitable catalyst. wikipedia.org This reaction is known for its high functional group tolerance and has been widely applied in the total synthesis of natural products. nih.govwikipedia.org
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgpsu.edu While the classical Heck reaction involves aryl or vinyl halides, recent developments have expanded its scope to include unactivated alkyl halides. nih.govthieme-connect.de In a Heck-type reaction, this compound could potentially couple with an alkene to introduce the 2-methyldecyl group, although this application is less common for saturated alkyl bromides.
Table 2: Overview of Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Catalyst | Product Type |
| Suzuki | Organoboron reagent | Palladium | Alkylated/Arylated decane (B31447) derivative |
| Negishi | Organozinc reagent | Palladium or Nickel | Alkylated/Arylated decane derivative |
| Heck | Alkene | Palladium | Substituted alkene |
Alkylation Reactions in Enolate and Carbanion Chemistry (e.g., Acetoacetic Ester Synthesis)
Enolates and other carbanions are key nucleophiles in organic synthesis, and their alkylation with alkyl halides like this compound is a fundamental method for forming carbon-carbon bonds. organicchemistrydata.orgfiveable.me
Acetoacetic Ester Synthesis: The acetoacetic ester synthesis is a classic method for preparing methyl ketones. youtube.comuomustansiriyah.edu.iq In this synthesis, ethyl acetoacetate (B1235776) is deprotonated with a base to form a nucleophilic enolate. This enolate can then react with an alkyl halide, such as this compound, in an SN2 reaction. libretexts.org Subsequent hydrolysis and decarboxylation of the resulting alkylated product would yield a methyl ketone with the 2-methyldecyl group attached to the alpha-carbon. For instance, using this compound in an acetoacetic ester synthesis would lead to the formation of 4-methyl-2-tridecanone.
Enolate Alkylation: More generally, the enolate of a ketone, ester, or other carbonyl compound can be generated using a strong base like lithium diisopropylamide (LDA) and then alkylated with this compound. lumenlearning.com This reaction allows for the direct attachment of the 2-methyldecyl group to the α-carbon of the carbonyl compound. libguides.com The choice of reaction conditions can influence the regioselectivity of the alkylation when using unsymmetrical ketones. lumenlearning.com
Precursor in Complex Natural Product Synthesis
The chiral, branched-chain structure of this compound makes it a valuable precursor for the synthesis of various natural products, particularly those with specific stereochemistry that is crucial for their biological activity.
Synthesis of Chiral Methyl-Branched Pheromones and Bioactive Alkanes
Many insect pheromones are chiral, methyl-branched hydrocarbons or their derivatives. rsc.orgsioc-journal.cnwur.nl The specific stereochemistry of these molecules is often critical for their biological function in insect communication. The synthesis of these complex molecules frequently relies on the use of chiral building blocks like this compound.
For example, the synthesis of certain long-chain, methyl-branched alkanes that act as sex pheromones for various insect species can be accomplished by coupling smaller, chiral fragments. harvard.edu this compound, or a similar chiral bromoalkane, could be a key intermediate in such a synthesis, providing the necessary branched-chain structure with the correct stereochemistry. The synthesis of these pheromones is crucial for studying insect behavior and for developing environmentally friendly pest management strategies.
Incorporation into Fatty Acid Derivatives and Lipid Analogues
Fatty acids and lipids are fundamental components of biological systems, and their analogues are important tools for studying biological processes. The long, hydrophobic chain of this compound makes it a suitable precursor for the synthesis of modified fatty acids and lipid analogues. csic.es
Through reactions such as the acetoacetic ester synthesis or malonic ester synthesis, the 2-methyldecyl group can be incorporated into a longer carbon chain that terminates in a carboxylic acid group, thereby creating a branched-chain fatty acid. youtube.comlibretexts.org These synthetic fatty acids can be used to probe the effects of chain branching on the physical properties and biological functions of lipids. Furthermore, this compound can be used to alkylate other functionalized molecules to create novel lipid analogues for various research applications, including the study of membrane structure and function. mdpi.com
Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Bromo 2 Methyldecane Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the structural determination of 1-Bromo-2-methyldecane, offering detailed information about the proton and carbon environments within the molecule.
Detailed Proton (¹H) NMR Spectral Interpretation
The ¹H NMR spectrum of this compound provides a distinct fingerprint based on chemical shifts, signal integration, and spin-spin coupling patterns. hw.ac.ukyoutube.com The electronegative bromine atom significantly influences the chemical shifts of nearby protons, causing them to appear further downfield. compoundchem.com The splitting of signals, governed by the n+1 rule, reveals the number of adjacent protons, allowing for the mapping of proton connectivity. hw.ac.uk
Predicted ¹H NMR Data for this compound:
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Partner(s) |
| -CH₂Br (C1) | ~3.4 - 3.6 | Doublet of doublets (dd) | 2H | -CH- (C2) |
| -CH- (C2) | ~1.8 - 2.0 | Multiplet (m) | 1H | -CH₂Br (C1), -CH₃ (at C2), -CH₂- (C3) |
| -CH₂- (Alkyl Chain) | ~1.2 - 1.6 | Multiplet (m) | 14H | Adjacent -CH₂- and -CH- groups |
| -CH₃ (at C2) | ~1.0 - 1.2 | Doublet (d) | 3H | -CH- (C2) |
| -CH₃ (Terminal, C10) | ~0.8 - 0.9 | Triplet (t) | 3H | -CH₂- (C9) |
Note: These are predicted values and may vary based on the solvent and spectrometer frequency.
Carbon-13 (¹³C) NMR for Comprehensive Structural Elucidation
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. compoundchem.com In a proton-decoupled spectrum, each unique carbon atom in this compound will appear as a single peak. The chemical shifts are spread over a wide range (0-220 ppm), which typically prevents signal overlap. libretexts.orgoregonstate.edu The carbon atom bonded to the bromine (C1) is significantly deshielded and appears furthest downfield among the aliphatic carbons. libretexts.orgdocbrown.info
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂Br) | ~35 - 45 |
| C2 (-CH-) | ~38 - 48 |
| C3-C9 (-CH₂-) | ~22 - 32 |
| C10 (-CH₃) | ~14 |
| -CH₃ (at C2) | ~18 - 25 |
Note: Predicted values are based on typical ranges for alkyl bromides. wisc.edu
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure. epfl.chresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, cross-peaks would be observed between the protons on C1 and C2, between the proton on C2 and the adjacent methyl protons, and between the proton on C2 and the C3 methylene (B1212753) protons. This allows for the tracing of the entire proton spin system through the carbon backbone. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon atom (one-bond ¹H-¹³C correlation). epfl.chsdsu.edu This technique is crucial for assigning each carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com For instance, the methyl protons attached to C2 would show a correlation to the C1 carbon and the C3 carbon. The protons on C1 (-CH₂Br) would show correlations to C2 and C3. HMBC is particularly useful for identifying quaternary carbons and piecing together the entire molecular framework. emerypharma.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the exact mass of the parent ion, which in turn confirms the elemental composition and molecular formula of this compound with high accuracy. measurlabs.comalgimed.com
A key characteristic in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2). docbrown.info This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.info
Fragmentation analysis provides further structural information. The C-Br bond is often the weakest, leading to its cleavage. Common fragmentation pathways for this compound would include:
Loss of a bromine radical (•Br): This results in the formation of a 2-methyldecyl cation.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the bromine can occur.
Loss of alkyl chains: Fragmentation along the decane (B31447) chain will produce a series of characteristic alkyl fragments.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Identity of Fragment | Notes |
| 234/236 | [C₁₁H₂₃Br]⁺ | Molecular ion peaks (M, M+2) |
| 155 | [C₁₁H₂₃]⁺ | Loss of •Br |
| 57 | [C₄H₉]⁺ | Common alkyl fragment, often the base peak |
| 43 | [C₃H₇]⁺ | Isopropyl fragment |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.saedinst.com Both techniques are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. photothermal.commt.com
For this compound, the spectra are dominated by the vibrations of the alkyl chain, with a key diagnostic peak for the carbon-bromine bond.
C-H stretching: Strong absorptions are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of sp³-hybridized C-H bonds in the methyl and methylene groups.
C-H bending: Absorptions for methylene (-CH₂-) and methyl (-CH₃) bending vibrations are expected in the 1470-1365 cm⁻¹ region.
C-Br stretching: A moderately strong absorption corresponding to the C-Br stretch is expected in the fingerprint region of the IR spectrum, typically between 690 and 515 cm⁻¹. This peak is a key indicator of the presence of the bromoalkane functionality. triprinceton.org
Raman spectroscopy would also show the C-H and C-C bond vibrations of the alkyl backbone and would be sensitive to the C-Br stretching vibration. triprinceton.org
Characteristic Vibrational Frequencies for this compound:
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | IR, Raman | 2850 - 2960 | Strong |
| C-H Bend | IR | 1365 - 1470 | Medium |
| C-Br Stretch | IR, Raman | 515 - 690 | Medium-Strong |
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for determining the purity of this compound and for separating its stereoisomers.
Purity Assessment: Gas chromatography (GC) is the primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate the target compound from starting materials, byproducts, or solvents. nih.govmdpi.commdpi.com The purity is determined by calculating the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Isomer Separation: Since this compound contains a chiral center at the C2 position, it exists as a pair of enantiomers ((R)-1-Bromo-2-methyldecane and (S)-1-Bromo-2-methyldecane). Standard chromatographic techniques cannot separate these mirror-image isomers. Chiral chromatography, using either GC or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is required for their resolution. nih.govgcms.cz Cyclodextrin-based columns are commonly used in chiral GC for the separation of halogenated alkanes and their derivatives. nih.govresearchgate.netresearchgate.net This separation is critical for studying the stereospecific properties and reactions of each enantiomer.
Gas Chromatography (GC) with Specialized Detectors
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. The choice of detector is paramount and is dictated by the specific analytical goal, such as quantification or trace-level detection.
A Flame Ionization Detector (FID) is a common choice for quantifying organic compounds. When the effluent from the GC column is passed through a hydrogen-air flame, organic molecules like this compound are ionized, producing a current that is proportional to the amount of substance present. This makes FID a robust method for determining the purity of a sample.
For enhanced sensitivity, particularly in environmental or trace analysis, an Electron Capture Detector (ECD) is highly effective. The ECD is specifically sensitive to halogenated compounds. It contains a radioactive source that emits electrons, and when an electronegative compound like this compound passes through, it captures electrons, causing a decrease in the current that is measured.
A Mass Spectrometry (MS) detector offers the most detailed information, providing both qualitative and quantitative data. GC-MS analysis of this compound would not only allow for its identification based on its unique mass spectrum but also enable the identification of any impurities. The fragmentation pattern in the mass spectrum can confirm the structure of the molecule.
| Detector Type | Principle of Operation | Application for this compound |
| Flame Ionization Detector (FID) | Ionization of organic compounds in a hydrogen flame. | Purity assessment and quantification. |
| Electron Capture Detector (ECD) | Electron capture by electronegative compounds. | Trace analysis of the halogenated alkane. |
| Mass Spectrometry (MS) | Ionization and fragmentation of molecules based on mass-to-charge ratio. | Structural confirmation and impurity identification. |
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis
Due to the presence of a chiral center at the second carbon atom, this compound exists as a pair of enantiomers, (R)-1-bromo-2-methyldecane and (S)-1-bromo-2-methyldecane. High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and analysis of these stereoisomers.
The separation of enantiomers requires a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. For a non-polar compound like this compound, a normal-phase HPLC setup with a chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), would be appropriate. The mobile phase would typically consist of a mixture of non-polar solvents like hexane (B92381) and a polar modifier like isopropanol.
The resolution of the enantiomers is a critical parameter and is influenced by the choice of the chiral stationary phase, the composition of the mobile phase, and the column temperature. The development of an HPLC method for the stereoisomer analysis of this compound would involve optimizing these parameters to achieve baseline separation of the two enantiomeric peaks. While specific methods for 1-bromo-3-chloro-2-propanol derivatives have been developed using normal phase columns, similar principles would apply to this compound. researchgate.net
| Parameter | Description | Typical Conditions for this compound |
| Stationary Phase | Chiral column to enable enantiomeric separation. | Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H). |
| Mobile Phase | A solvent system that moves the analyte through the column. | n-Hexane/Isopropanol mixture. |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min. |
| Detection | Method for observing the separated components. | UV detector at a low wavelength (e.g., 210 nm). |
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Excess Determination
Chiroptical spectroscopy techniques are powerful, non-destructive methods for investigating the stereochemistry of chiral molecules like this compound and for determining the enantiomeric excess (ee) of a sample.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.netnih.gov An ORD spectrum of an enantiomerically pure sample of this compound would show a plain curve (a curve that does not cross the zero-rotation axis) or a curve with one or more Cotton effects (characteristic changes in optical rotation in the vicinity of an absorption band). The magnitude of the optical rotation at a specific wavelength, such as the sodium D-line (589 nm), is directly proportional to the enantiomeric excess.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the absolute configuration and conformation of a molecule. For this compound, a CD signal would be expected in the UV region where the C-Br bond absorbs. The intensity of the CD signal is proportional to the enantiomeric excess. By comparing the CD signal of a sample of unknown enantiomeric composition to that of a pure enantiomer, the ee can be accurately determined. nih.gov The speed of CD measurements makes it a valuable tool for high-throughput screening. nih.gov
| Technique | Principle | Application for this compound |
| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation with wavelength. | Determination of enantiomeric excess and absolute configuration. |
| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. | Determination of enantiomeric excess and conformational analysis. nih.gov |
Q & A
Basic: What are the optimal synthetic routes for 1-bromo-2-methyldecane, and how can reaction efficiency be quantified?
Methodological Answer:
The primary synthesis involves radical bromination or nucleophilic substitution (SN2) of 2-methyldecane. For SN2, use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in a non-polar solvent (CCl₄) under UV light . Efficiency is quantified via GC-MS to measure yield and purity. Baseline characterization with ¹H/¹³C NMR (δ ~3.4 ppm for Br-CH₂ and δ ~1.6 ppm for methyl branching) validates structural integrity .
Advanced: How do steric effects influence the regioselectivity of bromination in 2-methyldecane?
Methodological Answer:
Steric hindrance at the 2-methyl branch favors bromination at the tertiary carbon (C2) over adjacent secondary carbons. Computational modeling (e.g., DFT calculations ) predicts activation energies for competing pathways, while Hammett plots correlate substituent effects. Experimental validation via HPLC-MS identifies brominated isomers, with tertiary products dominating (>85%) .
Basic: What analytical techniques are critical for characterizing this compound and its impurities?
Methodological Answer:
- GC-MS : Quantifies purity and detects low-abundance byproducts (e.g., elimination products like 2-methyl-1-decene) .
- NMR Spectroscopy : ¹H NMR distinguishes Br-CH₂ (δ 3.4 ppm, triplet) from methyl groups (δ 0.9 ppm, doublet) .
- FT-IR : Confirms C-Br stretch (~560 cm⁻¹) and absence of O-H/N-H contaminants .
Advanced: How can competing elimination pathways during synthesis be minimized?
Methodological Answer:
Elimination (E2) is suppressed by:
- Using polar aprotic solvents (e.g., DMSO) to stabilize transition states for substitution .
- Lowering reaction temperature (<40°C) to reduce kinetic favorability of E2 .
- Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromide nucleophilicity .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (NFPA Flammability Rating = 1) .
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- Storage : In amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent photodegradation .
Advanced: How can computational tools predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model steric accessibility of the bromine atom for Suzuki-Miyaura coupling.
- Retrosynthesis Software (e.g., Pistachio/Reaxys): Propose viable routes using databases of analogous alkyl bromides .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (C-Br: ~70 kcal/mol) to assess stability .
Basic: What are the environmental implications of this compound in lab waste streams?
Methodological Answer:
- Biodegradation : Limited due to alkyl chain length; prioritize activated carbon filtration for aqueous waste .
- Regulatory Compliance : Classify as "Persistent Organic Pollutant (POP)" under Stockholm Convention if released untreated .
Advanced: How do solvent polarity and temperature affect SN2 vs E2 ratios in derivative synthesis?
Methodological Answer:
- Polar Protic Solvents (e.g., H₂O/EtOH): Favor elimination (E2) due to strong base solvation.
- Aprotic Solvents (e.g., DMF): Enhance SN2 via nucleophile activation.
- Arrhenius Analysis : Plot ln(k) vs 1/T to determine activation energies (Ea) for each pathway .
Advanced: How to resolve contradictions in reported reaction yields for this compound synthesis?
Methodological Answer:
Discrepancies arise from:
- Impurity Profiles : Use HPLC-MS/MS to identify unreported byproducts (e.g., di-brominated isomers) .
- Catalyst Aging : Compare fresh vs recycled NBS via TGA to assess decomposition .
- Replication Studies : Standardize protocols (e.g., AIBN concentration, UV intensity) across labs .
Basic: What are the applications of this compound in polymer chemistry?
Methodological Answer:
- Chain-Transfer Agent : Modifies molecular weight distributions in free-radical polymerization .
- Surface Functionalization : Anchors alkyl bromides to nanoparticles via Sonogashira coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
